REACTION_CXSMILES
|
C([O:3][C:4](=[O:31])[CH2:5][N:6]1[CH:10]=[C:9]([C:11]2[N:16]=[C:15]3[N:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)[N:18]=[N:19][C:14]3=[CH:13][CH:12]=2)[CH:8]=[N:7]1)C.[OH-].[Li+].Cl>CO.O>[N:27]1[C:28]2[C:23](=[CH:22][C:21]([CH2:20][N:17]3[C:15]4=[N:16][C:11]([C:9]5[CH:8]=[N:7][N:6]([CH2:5][C:4]([OH:31])=[O:3])[CH:10]=5)=[CH:12][CH:13]=[C:14]4[N:19]=[N:18]3)=[CH:30][CH:29]=2)[CH:24]=[CH:25][CH:26]=1 |f:1.2|
|
Name
|
solution
|
Quantity
|
0.085 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1N=CC(=C1)C1=CC=C2C(=N1)N(N=N2)CC=2C=C1C=CC=NC1=CC2)=O
|
Name
|
|
Quantity
|
0.026 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried under
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CC2)C=2C=NN(C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.034 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |